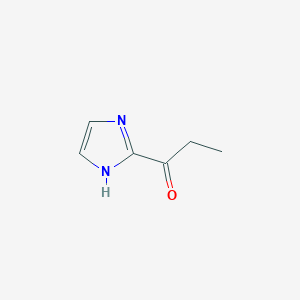

1-(1H-imidazol-2-yl)propan-1-one

Description

Properties

IUPAC Name |

1-(1H-imidazol-2-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-5(9)6-7-3-4-8-6/h3-4H,2H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIYWQWLNZXQHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=NC=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53981-68-3 | |

| Record name | 1-(1H-imidazol-2-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-imidazol-2-yl)propan-1-one typically involves the condensation of imidazole with a suitable ketone. One common method is the reaction of imidazole with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(1H-imidazol-2-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The imidazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}oxy)pyrimidine exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival. For instance, research has shown that pyrimidine derivatives can selectively inhibit cancer cell growth by targeting the Janus kinase (JAK) pathway, which is crucial in various malignancies .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that it may reduce oxidative stress and inflammation in neuronal cells, which are key factors in the progression of these diseases .

Anti-inflammatory Properties

In addition to its neuroprotective effects, 4-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}oxy)pyrimidine has shown promise as an anti-inflammatory agent. It may modulate the immune response by inhibiting pro-inflammatory cytokines, thereby providing therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory disorders .

Case Study 1: Anticancer Research

A study conducted on the efficacy of pyrimidine derivatives revealed that a closely related compound significantly inhibited tumor growth in xenograft models of breast cancer. The mechanism was linked to the downregulation of the JAK/STAT signaling pathway, highlighting the potential of this class of compounds in oncology .

Case Study 2: Neuroprotection

Research published in a neuroscience journal demonstrated that treatment with a similar pyrimidine derivative improved cognitive function in animal models of Alzheimer’s disease. The compound reduced amyloid-beta accumulation and tau phosphorylation, which are hallmarks of neurodegeneration .

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-2-yl)propan-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity. Additionally, the compound can interact with cellular membranes, altering their permeability and function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key differences between 1-(1H-imidazol-2-yl)propan-1-one and analogous imidazole/benzimidazole derivatives:

Structural and Electronic Differences

- Imidazole vs. Benzimidazole : The benzimidazole derivatives (e.g., C₉H₈N₂O) exhibit extended π-conjugation due to the fused benzene ring, increasing their stability and electronic delocalization compared to the simpler imidazole analog .

- Substituent Position : Compounds with imidazole at N1 (e.g., C₇H₁₀N₂O) versus C2 (target compound) show divergent hydrogen-bonding capabilities. The N1-substituted derivatives may exhibit reduced basicity due to steric hindrance .

Physicochemical Properties

- Solubility : The hydrochloride salt of this compound demonstrates improved aqueous solubility compared to its free base, a critical factor in drug formulation .

- Polarity : Branched derivatives (e.g., C₁₀H₁₀N₂O) and phenyl-substituted analogs (e.g., C₁₃H₁₆N₂O) exhibit lower polarity, favoring membrane permeability in biological systems .

Biological Activity

1-(1H-imidazol-2-yl)propan-1-one, also known as 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one, is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, particularly its antifungal and anticonvulsant activities, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by an imidazole ring attached to a propanone moiety. The synthesis often involves the reaction of imidazole derivatives with ketones or aldehydes under acidic conditions. For instance, one synthesis method includes refluxing acetophenone with dimethylamine hydrochloride and paraformaldehyde to yield the desired compound .

Antifungal Activity

Research indicates that this compound exhibits potent antifungal properties, particularly against Candida species. A study conducted on various derivatives showed that certain compounds had Minimum Inhibitory Concentration (MIC) values significantly lower than that of fluconazole, a common antifungal agent. Specifically, one derivative demonstrated an MIC of 0.0833 μmol/mL compared to fluconazole's MIC of >1.6325 μmol/mL .

Table 1: Antifungal Activity of this compound Derivatives

| Compound | MIC (μmol/mL) | Comparison (Fluconazole) |

|---|---|---|

| 5a (derivative) | 0.0833 | >1.6325 |

| Fluconazole | >1.6325 | - |

This enhanced activity suggests that modifications to the imidazole ring can lead to increased efficacy against fungal pathogens.

Anticonvulsant Activity

In addition to its antifungal properties, this compound has been investigated for anticonvulsant potential. A study highlighted the neuroprotective effects of certain imidazole-containing compounds in seizure models, where one compound displayed 100% protection at a dose of 636 μmol/kg without notable neurotoxicity .

Table 2: Anticonvulsant Activity Results

| Compound | Dose (μmol/kg) | Protection (%) | Neurotoxicity |

|---|---|---|---|

| Imidazole derivative | 636 | 100 | None |

Mechanistic Insights

The antifungal mechanism of action for compounds like this compound is believed to involve disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis, similar to other azole antifungals. Molecular modeling studies have suggested that these compounds interact effectively with target enzymes involved in ergosterol synthesis .

For anticonvulsant activity, the proposed mechanism includes modulation of neurotransmitter systems and stabilization of neuronal membranes, which may contribute to their protective effects in seizure models .

Case Studies and Research Findings

Recent studies have focused on synthesizing new derivatives of imidazole-based compounds to enhance their biological activities further. For example, a series of aromatic and heterocyclic esters were synthesized and evaluated for their antifungal potential, leading to the identification of several promising candidates with significantly lower MIC values than traditional treatments .

Moreover, ongoing research into the pharmacokinetics and bioavailability of these compounds is crucial for their development into therapeutic agents.

Q & A

Q. What are the most reliable synthetic routes for preparing 1-(1H-imidazol-2-yl)propan-1-one, and what experimental conditions are critical for optimizing yield?

Methodological Answer: The synthesis of this compound typically involves cyclization or condensation reactions. A common approach is the reaction of imidazole derivatives with propanone precursors under anhydrous conditions. For example, refluxing imidazole with α-keto esters in the presence of a Lewis acid catalyst (e.g., ZnCl₂) can yield the target compound. Key parameters include:

- Temperature control : Prolonged reflux (~6–12 hours) at 80–100°C ensures complete cyclization.

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction efficiency.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is essential to isolate high-purity product .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is recommended:

- NMR spectroscopy : Confirm the imidazole ring protons (δ 7.0–8.5 ppm) and ketone carbonyl (δ ~200 ppm in ¹³C NMR).

- Mass spectrometry : ESI-MS should show a molecular ion peak at m/z 124.14 (C₆H₈N₂O⁺) .

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (SHELX software) resolves bond angles and torsional strain in the imidazole-propanone system .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer: Critical properties include:

- Solubility : Moderately soluble in polar solvents (e.g., ethanol, DMSO) but poorly soluble in water.

- Stability : Degrades under prolonged UV exposure; store in amber vials at 4°C.

- pKa : The imidazole NH group has a pKa of ~6.5, influencing reactivity in acidic/basic conditions .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing this compound derivatives with varying substituents?

Methodological Answer: Substituents on the imidazole ring (e.g., alkyl, aryl, or halogens) alter reaction pathways:

- Electrophilic substitution : Electron-donating groups (e.g., -CH₃) activate the imidazole ring, facilitating reactions at the 4/5 positions.

- Nucleophilic attack : Propanone’s carbonyl group reacts with amines or Grignard reagents to form Schiff bases or tertiary alcohols, respectively. Computational studies (DFT) can predict regioselectivity .

- Catalytic effects : Transition metals (e.g., Pd) enable cross-coupling reactions for complex derivatives .

Q. What strategies resolve contradictions in reported biological activity data for imidazole-propanone derivatives?

Methodological Answer: Discrepancies in antimicrobial or anticancer activity often arise from:

- Structural analogs : Minor substituent changes (e.g., -OH vs. -OCH₃) drastically alter bioactivity. For example:

| Compound | Antifungal Activity (MIC, μg/mL) | Anticancer IC₅₀ (μM) |

|---|---|---|

| This compound | 32 | >100 |

| 3-(1H-benzimidazol-2-yl)propan-1-one | 8 | 45 |

Q. How can researchers assess the stability of this compound under physiological conditions for drug delivery applications?

Methodological Answer:

- In vitro模拟 : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC every 24 hours.

- Metabolic stability : Use liver microsomes to assess CYP450-mediated oxidation.

- Thermal analysis : DSC/TGA identifies decomposition temperatures (>200°C for crystalline forms) .

Q. What computational tools predict the interaction of this compound with biological targets?

Methodological Answer:

Q. How can multi-step syntheses of imidazole-propanone hybrids be optimized for scalability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.